molecular formula C13H20N4O2 B2424267 N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide CAS No. 1797328-96-1

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide

Cat. No.: B2424267
CAS No.: 1797328-96-1
M. Wt: 264.329
InChI Key: DQVFISRBZNULAN-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide typically involves the reaction of 4-morpholinopyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

Uniqueness

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its morpholinopyrimidine core and isobutyramide moiety contribute to its distinct chemical and biological properties .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-morpholinopyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically performed under anhydrous conditions to prevent hydrolysis, followed by purification techniques like recrystallization or chromatography.

The primary biological targets of this compound include:

  • Inducible Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase-2 (COX-2)

The compound inhibits the activity of these enzymes, leading to decreased production of nitric oxide (NO) and inflammatory mediators. This inhibition occurs at non-cytotoxic concentrations, making it a promising candidate for therapeutic applications in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound reduces the expression of iNOS and COX-2 mRNA in macrophage cells stimulated by lipopolysaccharides (LPS). Western blot analyses further confirmed decreased protein levels of these inflammatory markers, suggesting effective modulation of the inflammatory response .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The exact mechanisms remain under investigation, but preliminary results indicate potential efficacy against various cancer types.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other morpholinopyrimidine derivatives:

Compound NameBiological ActivityKey Findings
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide Anti-inflammatoryInhibits key enzymes involved in inflammation
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol Anti-inflammatoryStrongly inhibits NO production and reduces COX-2 expression
N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)benzamide AnticancerShows potential in inhibiting tumor growth via specific pathways

This table highlights the diverse biological activities of similar compounds while emphasizing the unique structural features and resulting effects of this compound.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Inflammation Model : In a study using RAW 264.7 macrophage cells, treatment with this compound resulted in a significant reduction in NO production and inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Lines : In vitro tests on various cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis, suggesting its role as a potential anticancer drug.

Properties

IUPAC Name

2-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10(2)13(18)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVFISRBZNULAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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